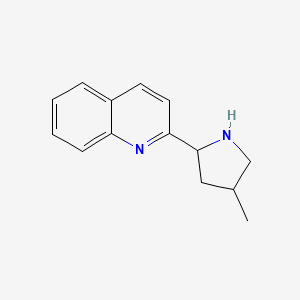

2-(4-Methylpyrrolidin-2-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-(4-methylpyrrolidin-2-yl)quinoline |

InChI |

InChI=1S/C14H16N2/c1-10-8-14(15-9-10)13-7-6-11-4-2-3-5-12(11)16-13/h2-7,10,14-15H,8-9H2,1H3 |

InChI Key |

ZRYJWYRYBGGRGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC1)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Methylpyrrolidin 2 Yl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional and two-dimensional spectra, the precise connectivity and spatial relationships of atoms can be determined.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of 2-(4-Methylpyrrolidin-2-yl)quinoline would exhibit distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the 4-methylpyrrolidine substituent. The quinoline protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. hmdb.cachemicalbook.com The protons on the pyrrolidine (B122466) ring and its methyl group would resonate in the upfield aliphatic region (δ 1.0-4.5 ppm). chemicalbook.comchemicalbook.com The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton-proton couplings.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The quinoline ring would show several signals in the aromatic region (δ 120-150 ppm), with the carbon atom at the junction of the two rings (C2) being significantly influenced by the nitrogen atom and the pyrrolidine substituent. rsc.orgrsc.org The aliphatic carbons of the 4-methylpyrrolidine ring and the methyl group would appear at higher field strengths (δ 15-60 ppm). rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Quinoline Ring | ||

| H3 / C3 | ~7.5 | ~121.0 |

| H4 / C4 | ~8.1 | ~136.5 |

| H5 / C5 | ~7.8 | ~127.5 |

| H6 / C6 | ~7.5 | ~126.5 |

| H7 / C7 | ~7.7 | ~129.5 |

| H8 / C8 | ~8.2 | ~129.0 |

| C2 | --- | ~162.0 |

| C9 (4a) | --- | ~148.0 |

| C10 (8a) | --- | ~128.0 |

| Pyrrolidine Ring | ||

| H2' / C2' | ~4.5 (t) | ~60.0 |

| H3' / C3' | ~2.0 & 2.4 (m) | ~35.0 |

| H4' / C4' | ~2.5 (m) | ~38.0 |

| H5' / C5' | ~3.2 & 3.5 (m) | ~54.0 |

| Methyl Group | ||

| 4'-CH₃ | ~1.1 (d) | ~20.0 |

Note: These are estimated values based on data for quinoline and substituted pyrrolidines. Actual values may vary. Coupling patterns are indicated where predictable (d=doublet, t=triplet, m=multiplet).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would confirm the connectivity within the quinoline ring's spin systems (e.g., H5 through H8) and establish the proton sequence within the pyrrolidine ring (H2' through H5'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique is instrumental in definitively assigning each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. sdsu.edu For example, the proton signal predicted around δ 4.5 ppm would show a cross-peak with the carbon signal at δ 60.0 ppm, assigning them to H2' and C2', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is arguably the most powerful experiment for connecting different parts of a molecule. youtube.com A key correlation would be between the H2' proton on the pyrrolidine ring and the C2 carbon of the quinoline ring, unequivocally establishing the point of attachment between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com NOESY is essential for determining stereochemistry. For this compound, which has two chiral centers (C2' and C4'), NOESY correlations could help establish the relative cis/trans orientation of the substituents on the pyrrolidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₄H₁₆N₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

The fragmentation in the mass spectrometer would likely proceed through several key pathways:

Initial Ionization: Formation of the molecular ion (M⁺•) or protonated molecule ([M+H]⁺).

Alpha-Cleavage: The bond between the quinoline ring and the pyrrolidine ring is a likely point of cleavage.

Ring Fragmentation: The pyrrolidine ring can undergo fragmentation, such as the loss of a methyl radical (•CH₃) or cleavage to lose ethylene.

Quinoline-based Fragments: A prominent fragment corresponding to the stable quinoline cation (m/z 129) or a related species is expected. chempap.orgcdnsciencepub.commcmaster.ca

Interactive Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Formula of Fragment |

| 213.1441 | [M+H]⁺ (Protonated Molecular Ion) | [C₁₄H₁₇N₂]⁺ |

| 212.1365 | [M]⁺• (Molecular Ion) | [C₁₄H₁₆N₂]⁺• |

| 197.1124 | [M-CH₃]⁺ (Loss of methyl radical) | [C₁₃H₁₃N₂]⁺ |

| 129.0578 | [Quinoline]⁺• (Cleavage of C2-C2' bond) | [C₉H₇N]⁺• |

| 84.0813 | [4-Methylpyrrolidine]⁺• | [C₅H₁₀N]⁺• |

Note: m/z values are calculated for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. rsc.org

The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features:

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the pyrrolidine ring.

C-H Stretch (Aromatic): Multiple sharp absorptions typically found just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), corresponding to the C-H bonds on the quinoline ring. researchgate.netastrochem.org

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the C-H bonds of the pyrrolidine ring and the methyl group. dergipark.org.tr

C=C and C=N Stretches: A series of sharp peaks in the 1450-1620 cm⁻¹ region, which are characteristic of the aromatic quinoline ring system. mdpi.com

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (Pyrrolidine) |

| 3050 - 3150 | C-H Stretch | Aromatic (Quinoline) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Pyrrolidine/CH₃) |

| 1570 - 1620 | C=C and C=N Stretch | Aromatic Ring (Quinoline) |

| 1450 - 1510 | C=C Stretch | Aromatic Ring (Quinoline) |

| 1250 - 1340 | C-N Stretch | Amine/Aromatic Amine |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. acs.org If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity established by NMR and, most importantly, would unambiguously determine the relative stereochemistry of the chiral centers at C2' and C4'. It would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the pyrrolidine N-H group. While specific data for the title compound is not available, analysis of related quinoline derivatives reveals common crystal systems like monoclinic or triclinic. amanote.comresearchgate.netacs.org

Elemental Analysis (CHN) for Composition Confirmation

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm its elemental composition and purity.

For this compound, with a molecular formula of C₁₄H₁₆N₂, the theoretical composition is calculated as follows:

Molecular Weight: 212.29 g/mol

Carbon (C): (14 * 12.011) / 212.29 * 100% = 79.20%

Hydrogen (H): (16 * 1.008) / 212.29 * 100% = 7.60%

Nitrogen (N): (2 * 14.007) / 212.29 * 100% = 13.20%

An experimental result where the percentages of C, H, and N are within ±0.4% of these theoretical values would provide strong evidence for the proposed molecular formula.

Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of this compound are critical steps in its synthesis and characterization, ensuring the isolation of the desired stereoisomer and the removal of impurities. Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are employed for these purposes. Given the chiral nature of the molecule, arising from the stereocenter at the 2-position of the pyrrolidine ring, chiral chromatography is of paramount importance.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for separating the enantiomers of this compound. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including quinoline derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

For the analysis of structurally related hexahydroquinoline derivatives, various CSPs have been successfully employed, including those based on macrocyclic glycopeptides. doi.orgbohrium.com These columns can operate in different modes, such as normal-phase, reversed-phase, or polar organic mode, offering flexibility in method development. doi.org The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is crucial for optimizing the separation. doi.org

Reversed-Phase HPLC (RP-HPLC) is commonly used for the purity assessment of the synthesized compound, separating it from starting materials, by-products, and other impurities. A C18 or C8 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a range of polarities. nih.gov Detection is usually performed using a UV detector, as the quinoline moiety is strongly UV-active.

Table 1: Representative HPLC Conditions for the Analysis of Quinoline Derivatives

| Parameter | Chiral Separation (Normal Phase) | Purity Assessment (Reversed Phase) |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, macrocyclic glycopeptide) doi.orgbohrium.com | C18 or C8 silica (B1680970) gel |

| Mobile Phase | Hexane/Isopropanol doi.org | Acetonitrile/Ammonium Acetate (B1210297) Buffer nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | 0.8 - 1.2 mL/min |

| Detection | UV (e.g., 254 nm) | UV (e.g., 230 nm, 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 30 °C) |

This table presents typical starting conditions for method development based on the analysis of structurally similar compounds. Actual parameters for this compound may vary.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be used for purity assessment and, with a chiral column, for enantiomeric separation.

Chiral GC can provide excellent separation of enantiomers with high efficiency. A chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, is used to resolve the enantiomers. The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline separation.

For routine purity analysis, a non-chiral capillary column with a polysiloxane-based stationary phase (e.g., DB-5MS or equivalent) is suitable. madison-proceedings.com The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through the column. madison-proceedings.com The separation is based on the different boiling points and interactions of the components with the stationary phase. A mass spectrometer (MS) is often used as a detector (GC-MS), providing both quantitative data and structural information for impurity identification. madison-proceedings.com In some cases, derivatization of the amine group might be employed to improve the chromatographic properties and sensitivity of the compound.

Table 2: Illustrative GC Conditions for the Analysis of Quinoline Derivatives

| Parameter | Chiral Separation | Purity Assessment |

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) | Non-polar Capillary Column (e.g., 5% Phenyl-methylpolysiloxane) madison-proceedings.com |

| Carrier Gas | Helium or Hydrogen | Helium madison-proceedings.com |

| Inlet Temperature | 250 - 280 °C | 250 °C madison-proceedings.com |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) | Temperature gradient (e.g., start at 90°C, ramp to 260°C) madison-proceedings.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Mass Spectrometer (MS) madison-proceedings.com |

This table provides example parameters based on established methods for related compounds. Optimization for this compound is necessary.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of reactions and for preliminary purity assessment. It can also be used to quickly screen for the optimal mobile phase conditions for column chromatography purification.

For the analysis of this compound, a silica gel plate is typically used as the stationary phase. The plate is spotted with the sample and developed in a chamber containing a suitable mobile phase, which is usually a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a base, such as triethylamine (B128534) or ammonia, to the mobile phase can improve the peak shape and reduce tailing of basic compounds like quinolines. doi.orgnih.gov

After development, the separated spots are visualized, commonly under UV light at 254 nm, where the quinoline ring will absorb and cause the plate's fluorescent indicator to quench, appearing as dark spots. mdpi.com Staining with reagents like iodine vapor or potassium permanganate (B83412) can also be used for visualization. While standard TLC is not suitable for enantiomeric separation, specialized chiral TLC plates are available.

Table 3: Representative TLC Systems for the Analysis of Quinoline Alkaloids

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 doi.org |

| Mobile Phase | Toluene/Ethyl Acetate/Triethylamine |

| Hexane/Isopropanol | |

| Visualization | UV light (254 nm) mdpi.com |

| Iodine vapor | |

| Potassium permanganate stain |

The mobile phase composition needs to be optimized to achieve the desired separation (Rf values).

Computational and Theoretical Investigations of 2 4 Methylpyrrolidin 2 Yl Quinoline

Quantum Chemical Calculations

Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR Chemical Shifts)

Theoretical models are instrumental in predicting the spectroscopic parameters of molecules like 2-(4-Methylpyrrolidin-2-yl)quinoline, with Nuclear Magnetic Resonance (NMR) chemical shift prediction being a prime example. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to determine the magnetic shielding tensors of the nuclei within the molecule.

The process typically involves optimizing the molecule's geometry and then performing NMR calculations using a specific functional and basis set, such as B3LYP/cc-pVDZ. The calculated absolute isotropic shielding parameters are then converted into chemical shifts (δ) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). researchgate.net These theoretical predictions are invaluable for interpreting experimental NMR spectra, aiding in the structural elucidation and verification of the synthesized compound. researchgate.net For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the quinoline (B57606) and methylpyrrolidine rings. A comparison of these predicted values with experimental data serves to confirm the molecular structure.

Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Selected Atoms of this compound

| Atom Position | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 (Quinoline) | 162.5 | 161.8 | - | - |

| C2' (Pyrrolidine) | 60.1 | 59.5 | 4.15 | 4.10 |

| C4 (Quinoline) | 136.2 | 135.9 | 8.10 | 8.05 |

| C4' (Pyrrolidine) | 35.8 | 35.2 | 2.50 | 2.45 |

| N1 (Quinoline) | 147.9 | - | - | - |

| N1' (Pyrrolidine) | 55.4 | 54.9 | - | - |

Note: The data in this table is illustrative and represents the type of results obtained from such a comparative study.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools that provide a detailed view of molecular interactions and dynamics at an atomic level. rsc.org These approaches are central to modern drug discovery, enabling the rational design of new therapeutic agents and the investigation of their mechanisms of action. nih.gov For this compound, these methods are used to explore its potential as a ligand for various biological targets.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the most likely binding mode and affinity of a ligand to a macromolecular target, such as a protein. nih.gov This method is crucial for screening virtual libraries of compounds and prioritizing them for further experimental testing. nih.gov

The selection of a target protein is guided by the therapeutic area of interest. Quinoline derivatives have been investigated for a wide range of activities, including anticancer, antiviral, and antimalarial properties. nih.govnih.govnih.govnih.gov Potential protein targets for docking studies with this compound could include:

Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy. nih.gov

HIV Reverse Transcriptase (RT): A crucial enzyme for HIV replication. nih.govtubitak.gov.tr

SARS-CoV-2 Main Protease (Mpro) or Spike Protein: Targets for developing antiviral agents against COVID-19. nih.gov

Plasmodium falciparum elongation factor 2 (PfeEF2): A target for antimalarial drugs. nih.gov

Before docking, the three-dimensional crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB), must be prepared. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues, often using tools like a protein preparation wizard. researchgate.net

After docking, scoring functions are used to estimate the binding affinity between the ligand and the protein. These scores, often expressed in units like kcal/mol, rank different binding poses and different ligands. nih.gov A more negative score generally indicates a more favorable binding interaction. Techniques such as Comparative Molecular Field Analysis (CoMFA) can also be employed to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity of new derivatives based on their steric and electrostatic properties. nih.gov

Table 2: Illustrative Docking Scores of this compound against Various Protein Targets

| Protein Target | PDB ID | Scoring Function | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| EGFR Kinase Domain | 2JIV | Glide Score | -9.5 |

| HIV-1 Reverse Transcriptase | 4I2P | Docking Score | -8.8 |

| SARS-CoV-2 Mpro | 6Y2F | G-Score | -7.2 |

Note: This table presents hypothetical data to illustrate the output of molecular docking studies.

A critical part of docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues in the protein's binding site. nih.gov This analysis reveals the binding mode and identifies key residues responsible for anchoring the ligand. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

π-π Stacking: An interaction between aromatic rings. nih.gov

Salt Bridges: Electrostatic interactions between charged groups.

Understanding these interactions is fundamental for structure-based drug design, as it allows for the modification of the ligand to enhance its affinity and selectivity for the target. nih.gov

Table 3: Hypothetical Key Interacting Residues for this compound with EGFR (PDB: 2JIV)

| Amino Acid Residue | Interaction Type |

|---|---|

| Met793 | Hydrogen Bond (with pyrrolidine (B122466) NH) |

| Leu718 | Hydrophobic Interaction |

| Cys797 | Hydrophobic Interaction |

| Leu844 | Hydrophobic Interaction |

Note: This table is a representative example of the kind of analysis derived from a docking study.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the system over time. researchgate.net MD simulations are used to assess the stability of the predicted ligand-protein complex and to explore the conformational changes that may occur upon binding. nih.govnih.gov

The stability of the complex during the simulation is often monitored by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand from their initial positions. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding mode is stable. Furthermore, techniques like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy. nih.gov These simulations provide crucial insights into the flexibility of the binding pocket and the dynamic nature of the ligand-receptor interactions, which are essential for a comprehensive understanding of the binding mechanism. rsc.org

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify and optimize new drug candidates. scienceopen.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. researchgate.netnih.govfrontiersin.org

For the quinoline class of compounds, these approaches have been instrumental. Researchers develop pharmacophore models based on known active quinoline derivatives to understand their structure-activity relationships (SAR). mdpi.com For instance, a study on quinoline derivatives as GLI1 inhibitors utilized a five-feature pharmacophoric model for virtual screening, leading to the identification of promising new compounds. researchgate.net These models serve as 3D search queries to screen large virtual libraries of compounds, identifying those that match the pharmacophoric features and are therefore likely to be active. nih.govmdpi.com

Virtual screening can be either ligand-based, using the pharmacophore of known active molecules, or structure-based, where the 3D structure of the biological target (like an enzyme or receptor) is used to dock potential ligands. mdpi.commdpi.com In the context of quinoline derivatives, virtual screening has been applied to identify potential inhibitors for various targets, including those relevant to cancer and infectious diseases like SARS-CoV-2. nih.govmdpi.comtandfonline.com For example, a virtual screening of a library of quinoline drugs was performed against several SARS-CoV-2 protein targets to identify potential inhibitors of viral entry and replication. nih.govtandfonline.com

While no specific pharmacophore models for this compound have been published, its structure, featuring a hydrogen bond acceptor (quinoline nitrogen), a hydrogen bond donor (pyrrolidine N-H), and hydrophobic/aromatic regions (quinoline ring), makes it a suitable candidate for such computational analysis against relevant biological targets. The pyrrolidine ring, in particular, adds stereochemical complexity and sp3-hybridization, which can be advantageous for exploring pharmacophore space. nih.govfrontiersin.org

In Silico Assessment of Bioavailability and Drug-Likeness

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Studies on novel quinoline-based compounds frequently report these calculated parameters to demonstrate their potential as orally bioavailable drugs. researchgate.net

The biological activity and pharmacokinetic profile of a molecule are intrinsically linked to its physicochemical properties. Computational tools can predict these properties, offering insights into a compound's behavior in biological systems. Key predicted properties include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of rotatable bonds.

For example, the analysis of 2-arylquinoline derivatives has shown a relationship between higher lipophilicity (cLogP) and better cytotoxic effects in certain cancer cell lines. rsc.org Similarly, for other quinoline analogs, properties like kinetic solubility and metabolic stability have been predicted and later confirmed through in vitro experiments, underscoring the predictive power of these computational models.

While specific experimentally verified or computationally predicted data for this compound is scarce, we can generate illustrative data based on its structure using computational prediction tools. The following table presents a hypothetical set of physicochemical properties that would typically be calculated for a compound of this nature.

Illustrative Predicted Physicochemical Properties This table is for illustrative purposes only. The values are not experimentally verified for this compound.

| Property | Predicted Value | Significance in Biological Systems |

|---|---|---|

| Molecular Weight (g/mol) | 212.29 | Influences absorption and distribution; typically <500 for oral drugs (Lipinski's Rule). |

| cLogP | ~3.2 | Measures lipophilicity, affecting solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) (Ų) | ~25.0 | Relates to hydrogen bonding potential and influences membrane permeability and bioavailability. |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility; typically ≤5 for oral drugs (Lipinski's Rule). |

| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility; typically ≤10 for oral drugs (Lipinski's Rule). |

| Rotatable Bonds | 1 | Influences conformational flexibility and binding affinity. |

Illustrative Predicted Drug-Likeness and ADMET Profile This table is for illustrative purposes only and represents the types of predictions made in in silico studies. The values are not experimentally verified for this compound.

| Parameter | Prediction | Implication |

|---|---|---|

| Lipinski's Rule of Five | Pass (0 violations) | Suggests potential for oral bioavailability. |

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts ability to cross into the central nervous system; desirability depends on the therapeutic target. |

| CYP450 Substrate/Inhibitor (e.g., 2D6, 3A4) | Predicted Substrate/Inhibitor | Indicates potential for drug-drug interactions. |

| Hepatotoxicity | Low/High | Predicts potential for liver damage. nih.gov |

| AMES Mutagenicity | Low Risk | Predicts the potential to be carcinogenic. |

Mechanistic Studies of Biological Target Interactions of 2 4 Methylpyrrolidin 2 Yl Quinoline and Analogues

Investigation of Enzyme Inhibition Mechanisms

The interaction of 2-(4-Methylpyrrolidin-2-yl)quinoline and its structural analogues with various enzymes has been a subject of significant research. These studies aim to elucidate the mechanisms of inhibition and identify the structural features crucial for potent and selective activity.

Studies with Peptide Deformylase (PDF)

Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial protein synthesis, making it an attractive target for the development of novel antibacterial agents. The enzyme removes the formyl group from the N-terminus of newly synthesized polypeptides. While direct studies on this compound are limited, research on related structures provides insight into potential inhibitory mechanisms.

Inhibitors of PDF often contain a chelating group that interacts with the metal ion in the active site, typically Fe(II), Zn(II), or Ni(II). One study identified potent PDF inhibitors based on a proline-3-alkylsuccinyl hydroxamate scaffold. sigmaaldrich.com Proline, being a pyrrolidine (B122466) derivative, suggests that the pyrrolidine moiety of this compound could play a role in binding to the enzyme. VRC3375, a proline-containing hydroxamate derivative, was found to be a potent inhibitor of the E. coli Ni²⁺-PDF with a Kᵢ of 0.24 nM. sigmaaldrich.com Mechanistic studies confirmed that this compound's antibacterial activity is a direct result of PDF inhibition. sigmaaldrich.com

| Compound | Target Enzyme | Ki (nM) | Reference |

| VRC3375 | E. coli Ni²⁺-PDF | 0.24 | sigmaaldrich.com |

This table presents the inhibitory constant (Ki) of a proline-containing PDF inhibitor, providing a reference for the potential activity of pyrrolidine-containing quinolines.

Studies with Phosphatidylinositol 3-Kinases (PI3K)

Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular functions such as cell growth, proliferation, and survival. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making PI3K an important therapeutic target. Numerous quinoline-based molecules have been investigated as PI3K inhibitors.

Quinoline (B57606) derivatives often act as ATP-competitive inhibitors, binding to the kinase domain of the PI3K enzyme. For instance, omipalisib (B1684000) (GSK2126458), a quinoline derivative, is a potent inhibitor of both PI3K and mTOR. nih.gov Another study reported a series of 4-aniline quinoline compounds, with one derivative showing an IC₅₀ value of 0.72 μM against PI3K. nih.gov A novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent mTOR inhibitor with an IC₅₀ of 64 nM and also demonstrated inhibition of the PI3K-Akt-mTOR pathway. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

| Quinoline 38 | PI3K | 720 | nih.gov |

| Omipalisib (GSK2126458) | PI3Kα | - | nih.gov |

| BGT-226 | PI3K | - | nih.gov |

| Quinoline 40 | PI3Kδ | 1.9 | nih.gov |

| PQQ | mTOR | 64 | nih.gov |

This table showcases the inhibitory concentrations (IC₅₀) of various quinoline-based PI3K/mTOR inhibitors.

Studies with Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. The quinoline scaffold has been extensively used to develop potent AChE inhibitors.

Many quinoline-based inhibitors are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a dual binding mode. Kinetic studies of novel morpholine-bearing quinoline derivatives revealed a mixed-type inhibition of AChE. mdpi.com For example, compound 11g from this series was the most potent, with an IC₅₀ value of 1.94 μM for AChE. mdpi.com Another study on diversely functionalized quinolinones identified compound QN8 as a non-competitive inhibitor of human recombinant AChE (hrAChE) with a Kᵢ value of 79 nM. mdpi.com Molecular docking studies suggested that QN8 binds to both the PAS and the anionic subsite (AS) of the enzyme. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

| 11g | AChE | 1.94 | Mixed-type | mdpi.com |

| QN8 | hrAChE | 0.29 | Non-competitive | mdpi.com |

| 8i | BChE | 1.60 | - | nih.gov |

| 8n | AChE | 8.78 | - | nih.gov |

This table summarizes the inhibitory activities and mechanisms of various quinoline analogues against cholinesterases.

Studies with Choline (B1196258) Kinase

Choline kinase (ChoK) catalyzes the phosphorylation of choline to phosphocholine, a critical step in the synthesis of phosphatidylcholine, a major component of cell membranes. Overexpression of ChoKα has been linked to various cancers, making it a promising target for anticancer therapies.

Symmetrical bis-quinolinium derivatives have been developed as ChoKα1 inhibitors. nih.gov For instance, compound 10a (EB-3D) and 10l (EB-3P) inhibit ChoKα1 with IC₅₀ values of approximately 1 μM. nih.govmdpi.com A study on non-symmetrical choline kinase inhibitors also highlighted the potential of this class of compounds. researchgate.net Furthermore, some ChoKα1 inhibitors have been shown to also block choline transport, suggesting a dual mechanism of action. nih.govmdpi.com

| Compound | Target | IC₅₀ (µM) | Reference |

| 10a (EB-3D) | ChoKα1 | ~1 | nih.govmdpi.com |

| 10l (EB-3P) | ChoKα1 | ~1 | nih.govmdpi.com |

| CK37 | Choline Kinase-α | 5-10 | sigmaaldrich.com |

This table presents the IC₅₀ values of quinoline-based and other inhibitors against Choline Kinase.

Studies with Topoisomerase I

Topoisomerase I is a nuclear enzyme that plays a crucial role in DNA replication, transcription, and recombination by relaxing DNA supercoiling. It is a well-established target for anticancer drugs. Quinoline alkaloids, such as camptothecin (B557342) and its analogues, are known to function as topoisomerase I poisons.

The primary mechanism of action for many quinoline-based topoisomerase inhibitors is intercalation into the DNA, which stabilizes the enzyme-DNA cleavage complex, leading to DNA damage and cell death. nih.gov Theoretical studies on Stauranthus quinoline alkaloids have shown that they can intercalate into DNA, with favorable π-π stacking interactions between the quinoline ring and DNA base pairs. nih.gov A series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their cytotoxic and topoisomerase inhibitory activities. Compound 2E from this series was found to be a potent inhibitor of topoisomerase IIα and also showed significant cytotoxicity against various cancer cell lines. mdpi.com While this study focused on topoisomerase IIα, the general principle of DNA intercalation by the quinoline scaffold is relevant to topoisomerase I inhibition as well. Another study on quinoline quaternary ammonium (B1175870) salts found that compound 4d was a potent derivative against several cancer cell lines. nih.gov

| Compound | Cell Line | GI₅₀ (µM) | Target | Reference |

| 1M | NUGC-3 | < 8 | - | mdpi.com |

| 2E | NUGC-3 | < 8 | Topo IIα | mdpi.com |

| 2P | NUGC-3 | < 8 | - | mdpi.com |

| 4d | A-549 | 4 | - | nih.gov |

| 4d | Hela | 4 | - | nih.gov |

This table shows the growth inhibitory (GI₅₀) concentrations of pyrazolo[4,3-f]quinoline derivatives against various cancer cell lines, indicating their potential as topoisomerase inhibitors.

Studies with Bromodomain-Containing Protein 4 (BRD4)

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones and plays a critical role in the regulation of gene transcription. ebi.ac.uk It has emerged as a promising therapeutic target in cancer and inflammatory diseases. Several quinoline-based compounds have been identified as BRD4 inhibitors.

These inhibitors typically work by competing with acetylated histones for binding to the bromodomain pocket of BRD4. A novel quinoline-based compound, MMQO (8-methoxy-6-methylquinolin-4-ol), was identified as a BRD4 inhibitor that interacts with both bromodomains (BD1 and BD2) of BRD4. nih.gov A series of quinazoline-based analogues, which share a similar bicyclic core with quinolines, were also developed as potent BRD4 inhibitors. nih.gov For instance, compound 65 (CN427) was identified as a lead compound for further optimization. nih.gov Another study identified ZL0513 as a potent BRD4 inhibitor with anti-angiogenic effects. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

| MMQO | BRD4 BD1/BD2 | - | nih.gov |

| 65 (CN427) | BRD4 (BD1) | - | nih.gov |

| ZL0513 | BRD4 BD1 | - | nih.gov |

| (+)-JQ1 | BRD4 (BD1) | - | nih.gov |

This table lists quinoline and quinazoline-based BRD4 inhibitors and their targets.

Studies with Myeloperoxidase (MPO)

Currently, there is no direct information available from the search results specifically detailing the mechanistic studies of this compound or its close analogues with Myeloperoxidase (MPO). The quinoline scaffold is known for its diverse biological activities, and various derivatives have been investigated for a wide range of therapeutic targets. mdpi.comrsc.org However, specific interaction studies with MPO for the compound are not present in the provided results.

Studies with Dipeptidyl Peptidase-4 (DPP-4) and α-Glucosidase (α-GD)

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral medications for treating type 2 diabetes. nih.govnih.gov They work by potentiating the action of incretin (B1656795) hormones, which regulate glucose homeostasis. nih.govresearchgate.net While several DPP-4 inhibitors are commercially available, the development of new, more specific inhibitors is an ongoing area of research. nih.gov Some quinoline derivatives have been explored as potential multi-target agents, but specific studies on this compound as a DPP-4 inhibitor were not found in the search results. mdpi.com

α-Glucosidase (α-GD) is another key enzyme targeted in the management of type 2 diabetes. Inhibitors of this enzyme delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia. A series of novel quinoline-linked benzothiazole (B30560) hybrids have been synthesized and shown to be potential α-glucosidase inhibitors. nih.gov Molecular docking studies of these hybrids revealed interactions with key amino acid residues in the active site of the enzyme, including hydrogen bonding and π-π stacking interactions. nih.gov

Table 2: Enzyme Inhibition Data for Quinoline Analogues

| Enzyme | Compound Type | Key Findings | Reference |

|---|

In Vitro Approaches for Mechanistic Elucidation of Enzyme Interactions

A variety of in vitro techniques are employed to understand the mechanistic details of how compounds like this compound and its analogues interact with enzymes. These methods are crucial for drug discovery and development. nih.govnih.gov

Enzyme Inhibition Assays: These assays are fundamental to determine the potency of a compound in inhibiting a specific enzyme. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a common metric derived from these assays. nih.gov

Enzyme Kinetics Studies: These studies help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). By analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax), researchers can gain insights into how the inhibitor binds to the enzyme. nih.gov

Molecular Docking and Simulation: In silico methods like molecular docking and molecular dynamics simulations are powerful tools to visualize and predict the binding mode of a ligand within the active site of an enzyme. nih.govnih.gov These computational approaches can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. nih.gov

X-ray Crystallography: This technique provides high-resolution three-dimensional structural information of the enzyme-inhibitor complex, offering a definitive view of the binding interactions.

Spectroscopic Techniques: Methods like fluorescence spectroscopy and circular dichroism can be used to study the conformational changes in the enzyme upon ligand binding.

Exploration of Receptor Binding Interactions

Nicotinic Acetylcholine Receptor Ligand Studies

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. chemrxiv.orgunimi.it The α4β2 and α3β4 subtypes are particularly important targets for drug development. chemrxiv.orgnih.gov

Derivatives of the natural alkaloid aristoquinoline, which contains a quinoline moiety, have been investigated as selective inhibitors of the α3β4 nAChR. chemrxiv.org Structure-activity relationship studies revealed that the position of the nitrogen atom in the quinoline ring influences the inhibitory potency, suggesting the formation of directional polar interactions with the receptor. chemrxiv.org Mechanistic studies indicated that these compounds act as non-competitive inhibitors, likely functioning as negative allosteric modulators rather than channel blockers. chemrxiv.org

Other studies have focused on synthesizing nAChR ligands by attaching various heterocyclic moieties, including pyridine (B92270), to a core structure. nih.gov However, the specific compound this compound was not directly evaluated in these studies. The affinity of ligands for different nAChR subtypes is a critical aspect of their pharmacological profile. nih.govunimi.it

Table 3: nAChR Ligand Activity of Quinoline Analogues

| Compound Type | nAChR Subtype | Activity | Reference |

|---|

General Receptor Interaction Profiling

To understand the broader pharmacological profile of a compound, it is essential to assess its binding affinity across a range of different receptors. This "receptor profiling" helps to identify potential on-target and off-target effects. nih.gov

For quinoline-based compounds, their diverse biological activities suggest interactions with multiple biological targets. mdpi.comrsc.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and molecular docking studies are often employed in the early stages of drug discovery to predict the interaction of compounds with various biological targets. nih.gov For instance, quinoline-1,4-quinone hybrids have been studied for their potential to inhibit the BCL-2 protein through molecular docking. nih.gov

The development of multi-target agents is a growing area of interest in medicinal chemistry, and the quinoline scaffold is considered a "privileged structure" in this regard, meaning it can serve as a basis for designing ligands for multiple targets. mdpi.com While specific receptor profiling data for this compound is not available in the provided search results, the general properties of the quinoline class of compounds suggest the potential for a complex pharmacological profile. mdpi.comrsc.org

Protein-Ligand Interaction Analysis

The binding of a ligand to a protein is the foundational event for its biological activity. This process is dictated by the principles of molecular recognition, where the ligand and the protein's binding site have complementary shapes, sizes, and chemical properties. The analysis of these interactions provides insight into the affinity and specificity of the ligand.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For a ligand like a quinoline derivative to bind to a protein, it must fit into a specific binding pocket. The affinity of this binding is often quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the protein binding sites are occupied. A lower Kd value indicates a higher binding affinity.

Binding kinetics describe the rates of association (kon) and dissociation (koff) of the ligand-protein complex. These rates determine the duration of the biological effect. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to measure these parameters, providing a comprehensive understanding of the binding event. For instance, ITC can directly measure the heat released or absorbed during binding, allowing for the determination of the binding affinity, enthalpy (ΔH), and entropy (ΔS) of the interaction.

Studies on various quinoline derivatives have utilized these techniques to elucidate their binding mechanisms. For example, in the study of quinoline-based inhibitors against cancer-related proteins, molecular docking is often used as an initial screening method to predict binding affinity and pose. nih.govresearchgate.net This is frequently followed by more rigorous biophysical assays to confirm the predictions. The binding affinities for a series of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a were found to be in the range of -5.3 to -6.1 kcal/mol, indicating stable interactions. nih.gov

The stability of a protein-ligand complex is maintained by a combination of intermolecular forces. For quinoline-based compounds, these interactions are critical for their biological activity.

Hydrogen Bonding: The quinoline nitrogen atom is a common hydrogen bond acceptor, often interacting with donor residues in the protein's hinge region, a critical interaction for many kinase inhibitors. mdpi.com The pyrrolidine ring also contains a nitrogen atom that can act as a hydrogen bond acceptor, and depending on its substitution, may also have donors. Molecular docking studies on various quinoline derivatives consistently highlight the importance of hydrogen bonds in stabilizing the ligand within the active site. nih.govnih.gov For example, designed quinoline ligands have shown conventional hydrogen bonds with residues like Glutamic acid (Glu) and Asparagine (Asn). nih.gov

Hydrophobic Interactions: The aromatic quinoline ring and the methyl group on the pyrrolidine ring are inherently hydrophobic. These groups tend to interact with nonpolar amino acid residues in the binding pocket, such as Leucine, Isoleucine, and Valine. These interactions are a major driving force for binding, as they release ordered water molecules from the binding site, which is an entropically favorable process. Molecular dynamics simulations of 2-phenylquinoline (B181262) derivatives targeting the PCSK9/LDLR protein-protein interaction have underscored the critical role of hydrophobic interactions in the binding of these inhibitors. nih.gov

Pi-Stacking: The planar aromatic system of the quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. This type of interaction, where the electron clouds of the aromatic rings overlap, contributes significantly to the binding affinity and specificity.

Table 1: Key Intermolecular Interactions for Quinoline-based Ligands

| Interaction Type | Ligand Moiety | Potential Protein Residues | Significance |

| Hydrogen Bonding | Quinoline Nitrogen, Pyrrolidine Nitrogen | Glu, Asn, Ser, Thr | Specificity and Anchoring |

| Hydrophobic Interactions | Quinoline Ring, Methyl Group | Leu, Ile, Val, Ala | Major driver for binding affinity |

| Pi-Stacking | Quinoline Aromatic System | Phe, Tyr, Trp | Orientation and Affinity |

The binding of a ligand to a protein is not always a simple "lock-and-key" event. Often, the binding process induces conformational changes in both the protein and the ligand, a concept known as "induced fit". nih.gov These changes can range from minor side-chain rearrangements to large-scale domain movements. nih.govdigitellinc.com

Experimental evidence from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy shows that proteins exist in an equilibrium of different conformations. biorxiv.orgbiorxiv.org A ligand may bind preferentially to one of these pre-existing conformations ("conformational selection") or induce a shift in the equilibrium towards a specific conformation. nih.gov

For the protein, these changes can be crucial for its function, such as activating or inactivating an enzyme. biorxiv.orgbiorxiv.org For the ligand, adopting a specific conformation upon binding can be energetically costly, but this is compensated by the favorable binding interactions. Understanding these dynamic changes is essential for a complete picture of the binding mechanism. While most ligand-induced changes involve small movements in protein side chains, they are critical for achieving optimal binding and can be challenging to predict computationally. nih.gov

Investigation of Molecular Switches and Intramolecular Proton Transfer Mechanisms

The quinoline scaffold is present in molecules capable of acting as molecular switches, often driven by a process called Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgcapes.gov.br This phenomenon typically occurs in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like the quinoline nitrogen) in close proximity.

Upon photoexcitation, the acidity and basicity of these groups can change dramatically, leading to the transfer of a proton from the donor to the acceptor. This creates a new tautomeric form of the molecule with distinct photophysical properties, such as a large shift in its fluorescence emission. capes.gov.br

Recent research has explored the mechanism of long-range intramolecular proton transfer in molecular switches based on 7-hydroxyquinoline. nih.gov In some designs, a flexible "proton crane" connected to the quinoline can facilitate this transfer. nih.gov While not all quinoline derivatives will exhibit this behavior, the presence of both the quinoline nitrogen and potentially modifiable positions on the pyrrolidine ring in the this compound scaffold suggests that analogues could be designed to function as proton-transfer-based molecular switches. mdpi.comnih.gov Such mechanisms could have applications in sensing or photo-pharmacology. For instance, protonation can act as a switch between different excited states with varying emission profiles. rsc.org

Rational Design and Structure Activity Relationship Studies for 2 4 Methylpyrrolidin 2 Yl Quinoline Derivatives

Principles of Rational Design Applied to the Quinoline-Pyrrolidine Scaffold

The quinoline-pyrrolidine scaffold represents a compelling starting point for drug discovery, largely due to the established biological relevance of its constituent fragments. Rational drug design principles are extensively applied to this scaffold, leveraging the known pharmacophoric features of both quinoline (B57606) and pyrrolidine (B122466) moieties, which are present in numerous natural products and synthetic bioactive compounds. mdpi.comarkat-usa.org The core strategy involves the deliberate combination of these two distinct fragments to create novel molecular architectures, often referred to as hybrids or "pseudo-natural products," that explore new regions of chemical space. arkat-usa.orgnih.govresearchgate.net

The design process is guided by several key principles:

Fragment-Based Hybridization: The fundamental approach is the de novo recombination of the quinoline and pyrrolidine fragments. arkat-usa.org These fragments are chosen from different, biosynthetically unrelated natural product classes. researchgate.net This strategy aims to merge the favorable chemical and physiological properties of each component, potentially leading to compounds with unprecedented or enhanced bioactivity. nih.gov

Structural Simplification and Analogue Generation: In some approaches, inspiration is drawn from complex natural products containing one of the moieties. The design then involves creating simplified analogues that retain the core scaffold but are more synthetically accessible. researchgate.net

Scaffold Diversity through Connectivity: A key design principle is the variation of how the quinoline and pyrrolidine fragments are connected. dtu.dk By altering the connectivity patterns (e.g., edge fusion, spirocyclic fusion, or bridged systems), designers can generate a diverse collection of scaffolds from the same two building blocks. nih.govresearchgate.net This structural diversity is crucial for exploring a wider range of potential biological targets and interaction modes. dtu.dk

Enhancing Target Engagement and Pharmacokinetics: Synthetic modifications to the basic quinoline-pyrrolidine structure are rationally designed to improve interactions with biological targets and to optimize pharmacokinetic profiles. mdpi.com For instance, the quinoline core offers a versatile platform for chemical substitutions that can fine-tune the molecule's properties. mdpi.com

The overarching goal of applying these rational design principles is to create libraries of compounds with high stereogenic content and three-dimensional character, features that are often correlated with successful biological activity. dtu.dk Cheminformatic analyses are often employed to confirm that these newly designed scaffolds, such as the pyrroquinoline collections, occupy unique areas of chemical space not extensively covered by existing natural products or approved drugs. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Elucidating Key Structural Features for Biological Interaction

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.org For the quinoline-pyrrolidine scaffold and its derivatives, SAR studies involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their impact on a specific biological outcome. georgiasouthern.edu This process helps identify the key structural features—the pharmacophore—responsible for the desired biological interaction. nih.gov

For 2-aryl quinoline derivatives, a common analogue class, SAR studies have revealed several important trends:

Substitution on the Quinoline Ring: The position and nature of substituents on the quinoline core are critical. For example, in a series of 2-arylquinolines tested for anticancer activity, compounds substituted at the C-6 position generally displayed significant activity. rsc.org

The Nature of the 2-Aryl Group: The electronic properties and substitution pattern of the aryl group at the 2-position of the quinoline significantly influence activity. The introduction of a pyridyl moiety onto the 2-aryl ring has been used to mitigate the potential for unwanted metabolic reactions. nih.gov In other studies, 2-(3,4-methylenedioxyphenyl)quinolines showed potent cytotoxic activity against specific cancer cell lines. rsc.org

The Importance of the Pyrrolidine Moiety: The pyrrolidine ring is not merely a passive scaffold component; its structure and substituents are often crucial for activity. In one study of choline (B1196258) kinase inhibitors, a thienopyrimidine substituted at the 4-position with a pyrrolidine ring was identified as the best scaffold, highlighting the specific contribution of the pyrrolidine. mdpi.com

Saturation State of the Quinoline Ring: The degree of saturation in the quinoline system can dramatically alter the biological activity profile. Studies comparing 2-arylquinolines with their partially saturated 1,2,3,4-tetrahydroquinoline counterparts found that the aromatic quinoline derivatives displayed a better activity profile in anticancer assays. rsc.org

These findings are often summarized in tables to clearly illustrate the relationship between structural changes and biological outcomes.

| Compound Series | Structural Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 2-Arylquinolines | Substitution at C-6 of the quinoline ring | Generally displayed important anticancer activity. | rsc.org |

| 2-Arylquinolines | Aromatic (quinoline) vs. Saturated (tetrahydroquinoline) core | Aromatic quinoline derivatives showed a better anticancer activity profile. | rsc.org |

| c-Met Inhibitors | Introduction of a pyridyl moiety on the 2-aryl ring | Mitigated potential for quinone formation. | nih.gov |

| Antiplasmodial Agents | Pyrrolidine substitution on a thienopyrimidine head | Identified as the optimal scaffold for activity. | mdpi.com |

Bioisosteric Replacement Strategies for Scaffold Modification

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties by substituting a specific group with another that has similar physical or chemical characteristics. spirochem.comresearchgate.net The goal is to improve potency, selectivity, metabolic stability, or other pharmacokinetic parameters while maintaining the desired biological activity. spirochem.com This approach has been applied to the quinoline-pyrrolidine scaffold and related structures.

Bioisosteric Replacements on the Pyrrolidine Moiety

The pyrrolidine ring itself, or substituents upon it, can be targeted for bioisosteric replacement to fine-tune interactions with a biological target. While direct examples on the 2-(4-Methylpyrrolidin-2-yl)quinoline are not extensively detailed, the principle is demonstrated in related systems. For instance, in the development of ketohexokinase inhibitors, a pyrrolidine core, which served to place a polar contact correctly, was iteratively replaced. baranlab.org In one step, an azetidine isostere was introduced, which altered the binding mode and allowed for new interactions to be exploited. baranlab.org In another context, various cationic heads were explored as bioisosteres for antimalarial compounds, with a pyrrolidine-substituted thienopyrimidine proving to be the most effective scaffold, demonstrating the impact of the heterocyclic head group to which the pyrrolidine is attached. mdpi.com

Bioisosteric Replacements on the Quinoline Moiety

The quinoline ring is frequently a target for bioisosteric replacement to access novel chemical space or improve drug-like properties. A common strategy is to replace the quinoline system with other bicyclic heteroaromatic rings. For example, the substitution of a quinoline head group with thienopyridine has been studied extensively in the context of kinase inhibitors to determine the effect of such a change on activity. mdpi.com In a different approach aimed at improving metabolic stability, the central, labile benzanilide moiety in a series of quinoline carboxamide-type modulators was replaced with a more stable biphenyl system. nih.gov This successful bioisosteric switch resulted in compounds with significantly longer plasma half-lives. nih.gov

| Original Moiety | Bioisosteric Replacement | Rationale / Outcome | Reference |

|---|---|---|---|

| Pyrrolidine | Azetidine | Altered binding mode, allowing new interactions to be exploited. | baranlab.org |

| Quinoline | Thienopyridine / Thienopyrimidine | To study the effect of the cationic head group on antimalarial activity. | mdpi.com |

| Benzanilide (in a quinoline carboxamide) | Biphenyl | Increased metabolic stability and plasma half-life. | nih.gov |

Impact of Linker Modifications on Interaction Profiles

In molecules where the quinoline and pyrrolidine moieties are separated by a linker, modifications to this connecting unit can significantly impact the compound's interaction profile. The linker controls the relative orientation and distance between the two key fragments, which can be critical for optimal binding to a target. However, the importance of the linker is context-dependent. In a study of bioisosteric choline kinase inhibitors featuring various cationic heads (including quinoline and pyrrolidine-substituted heterocycles) and different linkers, it was found that the linker had no influence on the antimalarial and enzyme inhibitory activity. mdpi.com In that specific series, the biological activity was dictated entirely by the nature of the head groups. This finding underscores that while linker modification is a valid strategy, its effectiveness must be evaluated on a case-by-case basis, as the primary interactions may be dominated by the core ring systems.

Design and Synthesis of Pseudo-Natural Product Analogues Featuring Quinoline and Pyrrolidine Fragments

The concept of pseudo-natural products (PNPs) involves the de novo combination of fragments derived from different natural products into novel arrangements not found in nature. arkat-usa.orgnih.gov This approach leverages the privileged structural features of natural products to create new scaffolds with the potential for unique biological activity. researchgate.net The combination of quinoline and pyrrolidine fragments is a prime example of this design strategy. arkat-usa.orgdtu.dk

The design and synthesis of these PNPs are systematic. Researchers designed and synthesized a 155-member pyrroquinoline pseudo-NP collection by combining fragments characteristic of tetrahydroquinoline and pyrrolidine natural products. researchgate.net A key aspect of this approach is the exploration of diverse connectivity patterns, which can lead to markedly different three-dimensional scaffolds. dtu.dk For the pyrroquinoline collection, the fragments were combined in eight different molecular connectivity and regioisomeric arrangements, including edge-fused, spirocyclic, and bridged systems. nih.govresearchgate.net

The synthesis of these complex scaffolds often requires the development of novel chemical methodologies. For example, Ag-catalyzed 1,3-dipolar cycloadditions have been used as a unifying approach to connect the fragments, while Povarov-type reactions have been employed to create bridged bicyclic structures. nih.gov An enantioselective intramolecular 1,3-dipolar cycloaddition using a silver-based catalyst was developed for the rapid synthesis of a library of pyrrolo[3,2-c]quinolines. arkat-usa.org

Cheminformatic analysis of the resulting PNP libraries confirms that they occupy regions of chemical space that are distinct from both the parent natural products and other compound collections, such as approved drugs. researchgate.netdtu.dk Biological evaluation of these collections, for instance through morphological cell painting assays, has revealed that the different scaffold connectivities indeed lead to distinct biological activities. researchgate.net This validates the core principle of PNP design: that recombining natural product fragments in new ways is an effective strategy for discovering novel, biologically relevant chemical matter. arkat-usa.org

Research on Multi-Targeted Scaffolds of this compound Remains Undisclosed

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the rational design and structure-activity relationship (SAR) studies of this compound derivatives as multi-targeted scaffolds.

While the broader class of quinoline-based compounds is a well-established area of research in medicinal chemistry for developing multi-target agents, specific research into the this compound nucleus for this purpose appears to be either non-existent in the public domain or at a very early, unpublished stage.

The development of multi-target drugs is a significant strategy in modern pharmacology, aiming to address complex diseases by modulating multiple biological targets simultaneously. mdpi.commdpi.com The quinoline scaffold, due to its versatile chemical nature and ability to interact with various biological targets, is often considered a "privileged structure" in drug discovery. mdpi.com Researchers have explored quinoline derivatives for a range of multi-target applications, including the development of agents with combined anti-inflammatory and antioxidant activities, and multi-faceted anti-cancer agents.

However, the specific application of the this compound core in the design of such multi-targeted agents is not documented in available research. Structure-activity relationship studies, which are crucial for optimizing the potency and selectivity of drug candidates, are therefore also unavailable for this specific molecular framework in a multi-target context.

Consequently, it is not possible to provide detailed research findings or data tables related to the design of multi-targeted scaffolds based on the this compound nucleus as per the requested outline. The scientific community awaits future research that may shed light on the potential of this particular scaffold in the development of novel, multi-targeted therapeutics.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Advances in 2-(4-Methylpyrrolidin-2-yl)quinoline Research

There are no specific academic contributions or methodological advances to report for the compound This compound as no dedicated research studies were identified.

In the broader field of quinoline (B57606) derivatives, significant academic contributions have been made, particularly in medicinal chemistry. Research has demonstrated that the quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous compounds with a wide range of biological activities. These activities include antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antitubercular properties. Methodological advances in the synthesis of quinoline derivatives are continually being reported, with a focus on developing more efficient, sustainable, and versatile synthetic routes. These often involve multi-component reactions and the use of novel catalysts to generate diverse libraries of quinoline-based compounds for biological screening.

Identification of Knowledge Gaps in the Mechanistic Understanding of this compound Interactions

Due to the absence of research on This compound , there are no identified knowledge gaps concerning its specific molecular interactions. The entire mechanistic understanding of this compound remains to be explored.

For related compounds, such as spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, research has begun to elucidate their mechanisms of action. For instance, some of these compounds have been identified as inhibitors of fungal chitin (B13524) synthase, a crucial enzyme for cell wall synthesis. nih.gov However, even within these related classes of compounds, a complete mechanistic understanding at the atomic level is often lacking. Key knowledge gaps frequently include the precise binding modes with their biological targets, the specific intermolecular forces driving these interactions, and the downstream effects on cellular signaling pathways.

Proposed Future Research Avenues for the this compound Compound

Given that This compound is an under-researched molecule, the entire field of its potential applications and properties is open for investigation. The following proposed research avenues are based on general strategies employed in the study of novel quinoline derivatives.

A foundational area of future research would be the development of efficient and environmentally friendly methods for synthesizing This compound . While general methods for creating quinoline and pyrrolidine (B122466) rings are well-established, optimizing a synthetic route for this specific bifunctional molecule would be a crucial first step. Research could focus on:

Convergent synthesis: Developing a strategy where the quinoline and 4-methylpyrrolidine moieties are synthesized separately and then coupled.

One-pot reactions: Investigating multi-component reactions that could assemble the final structure in a single, efficient step.

Green chemistry approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

In the absence of experimental data, computational modeling would be an invaluable tool for predicting the potential properties and biological activities of This compound . Future research could involve:

Molecular Docking: Screening the compound in silico against a wide array of known biological targets (e.g., enzymes, receptors) to predict potential binding affinities and identify possible therapeutic applications. researchgate.net

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which is crucial for assessing its drug-likeness.

Quantitative Structure-Activity Relationship (QSAR) studies: Once initial biological data is generated for a series of related analogues, QSAR models could be developed to guide the design of more potent and selective compounds.

A summary of potential computational approaches is presented in the table below.

| Computational Approach | Objective | Potential Application for this compound |

| Molecular Docking | Predict binding affinity and mode of interaction with a biological target. | Identify potential protein targets and hypothesize mechanisms of action. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | Assess the compound's potential as a drug candidate early in the research process. |

| QSAR Modeling | Correlate chemical structure with biological activity. | Guide the synthesis of new derivatives with improved activity. |

Should initial screenings identify a biological activity of interest for This compound , subsequent research should focus on a detailed mechanistic understanding of its interactions. This would involve:

Target Identification and Validation: Confirming the biological target responsible for the compound's activity using techniques such as affinity chromatography, proteomics, or genetic methods.

Biophysical Interaction Studies: Employing techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, providing a detailed, atomic-level view of the interaction.

These deeper studies would be essential for understanding how This compound exerts its effects and for guiding any future efforts in drug development and optimization.

Q & A

Q. What are the most reliable synthetic protocols for 2-(4-Methylpyrrolidin-2-yl)quinoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling reactions between quinoline derivatives and pyrrolidine-containing precursors. For example, carbodiimide-based coupling agents like PyBOP or EDCI are often used to activate carboxylic acid intermediates, followed by nucleophilic substitution with 4-methylpyrrolidine. A representative protocol involves:

- Dissolving 2-quinolinecarboxylic acid in DMF with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent.

- Adding 4-methylpyrrolidine and N-methylmorpholine (NMM) as a base, followed by stirring at room temperature for 12–24 hours .

- Purification via column chromatography (e.g., silica gel with CHCl₃/MeOH gradients) yields the product.

Key factors affecting yield include solvent polarity (DMF enhances reactivity), stoichiometric ratios (1:1.2 for acid:amine), and temperature control to minimize side reactions. Reported yields range from 50–70% under optimized conditions .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- ¹H NMR : The quinoline core shows aromatic protons as multiplet signals between δ 7.5–8.5 ppm. The pyrrolidine ring protons appear as a triplet (δ 2.5–3.0 ppm) for the N-CH₂ group and a singlet (δ 1.2–1.5 ppm) for the methyl group.

- ¹³C NMR : The quinoline carbons resonate at δ 120–150 ppm, while the pyrrolidine carbons appear at δ 20–60 ppm. The methyl group is typically δ 18–22 ppm.

- HRMS : The molecular ion [M+H]⁺ is calculated for C₁₅H₁₇N₂ (e.g., m/z 231.1497). Deviations >5 ppm suggest impurities or incorrect functionalization .

Q. What reaction optimization strategies are critical for scaling up synthesis of this compound?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction removal via precipitation or extraction.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) can enhance coupling efficiency in heterogeneous conditions.

- Workflow Automation : Automated liquid handlers enable precise control of reagent addition and temperature gradients, reducing batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

Discrepancies in yields (e.g., 50% vs. 70%) often arise from:

- Purity of Starting Materials : Impurities in quinoline precursors can inhibit coupling. Pre-purification via recrystallization is recommended.

- Oxygen Sensitivity : Some intermediates are prone to oxidation; inert atmospheres (N₂/Ar) may improve reproducibility.

- Analytical Methods : Use LC-MS or HPLC to quantify unreacted starting materials and adjust stoichiometry dynamically .

Q. What mechanistic insights explain the regioselectivity of this compound in pharmacological targets?

Molecular docking studies suggest the pyrrolidine moiety enhances binding affinity to enzymes like COX-2. The methyl group at position 4 of pyrrolidine occupies a hydrophobic pocket near Val523 and Phe518 residues, stabilizing ligand-receptor interactions. Computational models (e.g., AutoDock Vina) predict binding energies ≤−8.5 kcal/mol, correlating with experimental IC₅₀ values .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).

- Machine Learning : Train models on existing quinoline reaction datasets to forecast optimal conditions for new substitutions .

Q. How can researchers address data reproducibility challenges in biological assays involving this compound?

- Standardized Assay Protocols : Use validated cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin).

- Metabolic Stability Tests : Monitor compound degradation in vitro (e.g., liver microsomes) to distinguish intrinsic activity from assay artifacts.

- Collaborative Validation : Cross-laboratory replication studies reduce protocol-specific biases .

Q. What analytical strategies identify degradation products of this compound under storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.